

Dehydrotrametenolic Acid: An In-Depth Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Dehydrotrametenolic Acid	
Cat. No.:	B15566383	Get Quote

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Introduction

Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid compound isolated from the sclerotium of Poria cocos, a fungus used in traditional medicine. Emerging scientific evidence has highlighted its multifaceted pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and insulin-sensitizing effects of **dehydrotrametenolic acid**.

Core Mechanisms of Action

Dehydrotrametenolic acid exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of cancer cell proliferation and induction of apoptosis, suppression of inflammatory responses, and enhancement of insulin sensitivity.

Anticancer Activity

DTA has demonstrated significant potential as an anticancer agent, particularly against H-ras transformed tumor cells. Its mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of the H-ras/Akt/Erk signaling pathway.

H-ras/Akt/Erk Signaling Pathway

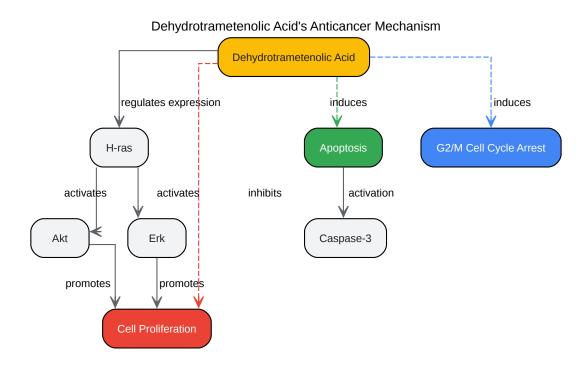






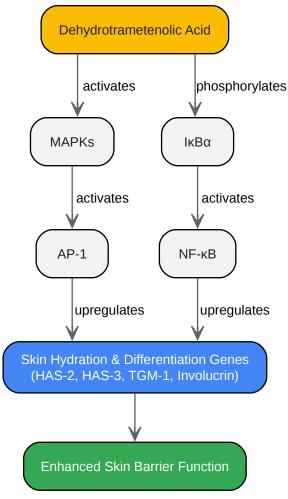
Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells.[1] This inhibition is associated with the regulation of key downstream proteins in the H-ras signaling cascade, including Akt and Erk.[1] By modulating the expression and/or phosphorylation status of these proteins, DTA disrupts the pro-proliferative and anti-apoptotic signals driven by oncogenic H-ras.



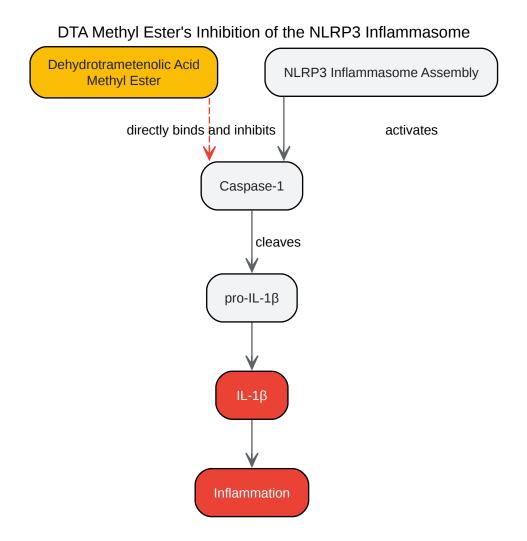




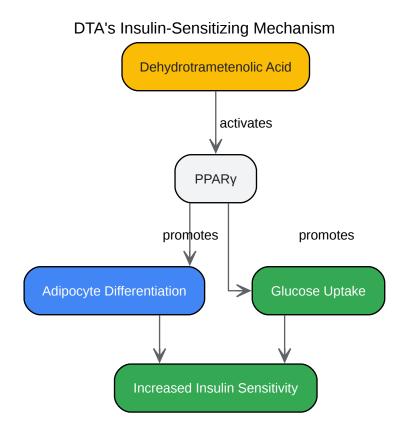
DTA's Anti-inflammatory and Skin Barrier Enhancement Mechanism



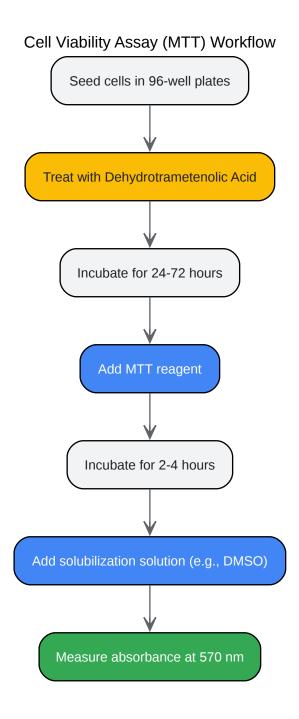




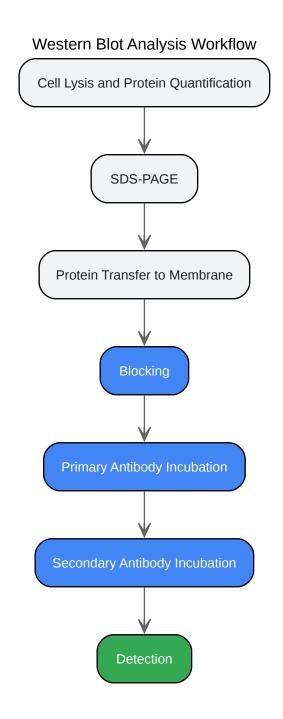












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References

- 1. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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